cis-Dihydrocarvone

Catalog No.
S590291
CAS No.
3792-53-8
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Dihydrocarvone

CAS Number

3792-53-8

Product Name

cis-Dihydrocarvone

IUPAC Name

(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1

InChI Key

AZOCECCLWFDTAP-BDAKNGLRSA-N

SMILES

CC1CCC(CC1=O)C(=C)C

Canonical SMILES

CC1CCC(CC1=O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](CC1=O)C(=C)C

Description

The exact mass of the compound cis-Dihydrocarvone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Cis-dihydrocarvone is a cyclic monoterpene ketone with the chemical formula C10H16O\text{C}_{10}\text{H}_{16}\text{O} and an average molecular mass of approximately 152.23 g/mol. It is classified under menthane monoterpenoids, characterized by a cyclohexane ring structure with a methyl group and a prop-1-en-2-yl group at specific positions on the ring. Its IUPAC name is (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one . This compound is commonly found in natural sources such as dill, spearmint, and wild celery, contributing to their characteristic aromas .

Typical of ketones and terpenes. These include:

  • Reduction Reactions: It can be derived from the reduction of carvone or through enzymatic processes involving specific reductases .
  • Oxidation Reactions: It can also participate in oxidation reactions leading to various derivatives.
  • Rearrangements: The compound can undergo rearrangements under acidic or basic conditions, which can modify its structure and properties.

Cis-dihydrocarvone exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against certain bacteria and fungi .
  • Flavoring Agent: Due to its pleasant aroma reminiscent of mint and dill, it is widely used as a flavoring agent in food products and fragrances .
  • Potential Health Benefits: Some research suggests that it may have antioxidant properties, contributing to its use in dietary supplements and functional foods .

Cis-dihydrocarvone can be synthesized through several methods:

  • Hydrogenation of Carvone: This method involves the hydrogenation of carvone under controlled conditions to yield cis-dihydrocarvone .
  • Biocatalytic Processes: Recent studies have highlighted the use of whole-cell biocatalysts like Fusarium equiseti for the selective transformation of carvone into cis-dihydrocarvone, achieving high yields without organic solvents .
  • Enzymatic Reduction: Enzymatic methods using specific reductases have been developed for producing optically active dihydrocarvones from carvones .

Cis-dihydrocarvone has various applications across different fields:

  • Food Industry: It is used as a flavoring agent in candies, beverages, and baked goods due to its aromatic properties .
  • Cosmetics and Personal Care: Its pleasant scent makes it a popular ingredient in perfumes and personal care products .
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses due to its biological activities.

Studies on cis-dihydrocarvone's interactions with other compounds reveal:

  • Synergistic Effects: When combined with other terpenes or essential oils, it can enhance antimicrobial efficacy.
  • Flavor Interactions: Its unique flavor profile allows it to complement other flavors in food formulations effectively.

Cis-dihydrocarvone shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
CarvoneC10H14OPrecursor to dihydrocarvones; minty aroma
Trans-DihydrocarvoneC10H16OIsomeric form; distinct aroma profile
MenthoneC10H18OSimilar flavor profile; found in mint oils
LimoneneC10H16Citrus-like aroma; widely used in food

Uniqueness of Cis-Dihydrocarvone

Cis-dihydrocarvone's unique characteristics stem from its specific stereochemistry (2R,5S configuration), which contributes to its distinctive aroma and flavor profile. Unlike its trans counterpart, cis-dihydrocarvone is often perceived as sweeter and more herbal, making it particularly valuable in flavoring applications.

XLogP3

2.7

UNII

F690VV17TL

Other CAS

53796-79-5

Wikipedia

Cis-dihydrocarvone

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 02-18-2024

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